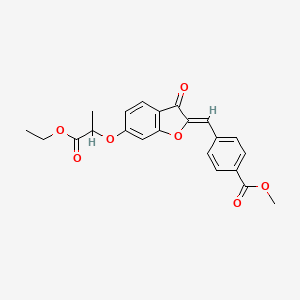
(Z)-methyl 4-((6-((1-ethoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 4-((6-((1-ethoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with significant potential in various scientific fields. Its structure comprises a benzofuran moiety, ester functionalities, and an ethoxy group, making it an interesting molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 4-((6-((1-ethoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multi-step organic synthesis. Starting from commercially available precursors, the first step often includes the formation of the benzofuran core, followed by the introduction of the ethoxy group through esterification. The synthesis may require controlled conditions such as specific temperatures, solvents, and catalysts to ensure the desired (Z)-isomer formation.
Industrial Production Methods: In an industrial setting, the production of this compound would scale up the laboratory procedures using larger reactors and optimized conditions to enhance yield and purity. Continuous flow reactors and automation could be employed to streamline the synthesis process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially at the benzofuran moiety.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: Substitution reactions may occur at the benzofuran ring or ester functionalities.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. Conditions vary based on the specific reaction but often include solvents like dichloromethane or ethanol and temperature control.
Major Products: Depending on the reaction, products can range from oxidized benzofuran derivatives to reduced alcohols and substituted benzofuran compounds.
Applications De Recherche Scientifique
Chemistry: The compound serves as a model molecule in studying reaction mechanisms, particularly those involving benzofuran derivatives.
Biology: Its structure makes it a candidate for probing biological interactions, especially in enzyme inhibition or receptor binding studies.
Industry: Used in the synthesis of more complex organic compounds or as an intermediate in manufacturing pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which (Z)-methyl 4-((6-((1-ethoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects can vary based on its application. In biological systems, it might interact with specific molecular targets like enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor binding, depending on the compound's specific modifications and interactions.
Comparaison Avec Des Composés Similaires
Methyl 4-((6-(methoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Ethyl 4-((6-(propoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Methyl 4-((6-(butoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Hope this deep dive was enlightening! Anything else you’d like to discuss?
Propriétés
IUPAC Name |
methyl 4-[(Z)-[6-(1-ethoxy-1-oxopropan-2-yl)oxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-27-21(24)13(2)28-16-9-10-17-18(12-16)29-19(20(17)23)11-14-5-7-15(8-6-14)22(25)26-3/h5-13H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZFZNWYQVBBT-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)
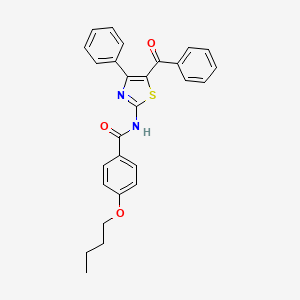
![4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2922574.png)
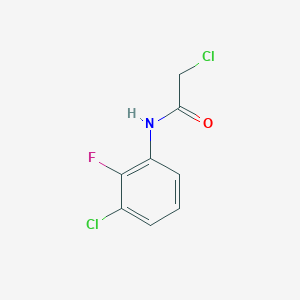
![N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2922576.png)
![methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2922577.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2922588.png)
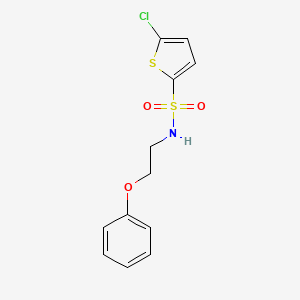
![methyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2922591.png)
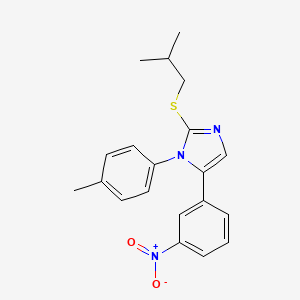
![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)
